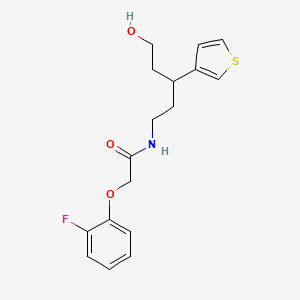

2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO3S/c18-15-3-1-2-4-16(15)22-11-17(21)19-8-5-13(6-9-20)14-7-10-23-12-14/h1-4,7,10,12-13,20H,5-6,8-9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLRIFYHBXIYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCC(CCO)C2=CSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenoxyacetyl chloride.

Coupling with Thiophene Derivative: The next step involves the coupling of the fluorophenoxyacetyl chloride with a thiophene derivative under basic conditions to form the intermediate compound.

Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position on the pentyl chain.

Final Amidation: The final step involves the amidation reaction, where the hydroxylated intermediate is reacted with an amine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorophenoxy and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the fluorophenoxy and thiophene groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity to certain targets, while the thiophene ring could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide with analogous compounds from the literature:

Key Comparative Insights:

Structural Complexity: The target compound incorporates multiple functional groups (fluorophenoxy, thiophene, hydroxyl) absent in simpler analogs like 3d or 3e . This complexity may improve binding specificity but could reduce synthetic yield compared to high-yield analogs (e.g., 84–88% for 3d and 3e).

Fluorinated Groups: Both the target compound and 3d feature fluorinated aromatic rings, which enhance metabolic stability and membrane permeability compared to non-fluorinated derivatives (e.g., 3c with p-tolyl) .

Hydroxyl Group: The hydroxylated pentyl chain in the target compound likely improves aqueous solubility relative to non-hydroxylated analogs (e.g., pyrrole-based acetamides in ).

Thermal Stability: Melting points for fluorinated or trifluoromethylated analogs (e.g., 3e: 223–224°C) exceed those of non-fluorinated derivatives, suggesting the target compound may exhibit similar thermal robustness .

Research Findings and Implications

- Synthetic Feasibility : The high yields (79–88%) of structurally simpler analogs (e.g., 3c–3e) suggest that introducing multiple functional groups (as in the target compound) may require optimized reaction conditions to maintain efficiency .

- Physicochemical Trade-offs : While fluorination enhances lipophilicity, the hydroxyl group in the target compound may balance solubility, a critical factor for drug-likeness .

Biological Activity

2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide, with the CAS number 2034242-31-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₇H₂₀FNO₃S

- Molecular Weight : 337.4 g/mol

- Structural Characteristics : The compound features a fluorophenoxy group and a thiophenyl-pentyl chain, which may contribute to its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.

The compound is hypothesized to interact with specific molecular targets, including enzymes and receptors, which may lead to modulation of cellular signaling pathways. This interaction could potentially affect physiological responses in various biological systems.

In Vitro Studies

- Antioxidant Activity :

- Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The presence of the thiophenyl group may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition :

- Compounds structurally related to this compound have shown inhibitory effects on enzymes such as tyrosinase. For example, compounds with hydroxyl groups have demonstrated significant IC50 values indicating strong inhibition potential against tyrosinase activity (IC50 values ranging from 0.51 μM to >200 μM depending on the specific substituent structure) .

Case Studies

- Cell Viability Assays :

-

Cancer Research Applications :

- The compound's structural features suggest potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth factors. Related compounds have been tested against various cancer cell lines (e.g., HL60, K562), showing promising bioactivity with IC50 values between 0.69 mM and 22 mM .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.